molecular formula C11H12N2O3 B3236024 Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 135995-33-4

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3236024
CAS No.: 135995-33-4
M. Wt: 220.22 g/mol
InChI Key: LJJFIBGIADELHE-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a hydroxymethyl group at position 6 and an ethyl ester moiety at position 2. Imidazo[1,2-a]pyridines are renowned for their diverse pharmacological properties, including roles as kinase inhibitors, anticonvulsants, and anticancer agents.

Properties

IUPAC Name

ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-5-8(7-14)3-4-10(13)12-9/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJFIBGIADELHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine, including ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, exhibit promising antitumor properties. A study highlighted the synthesis of various derivatives that demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and HCT116. These compounds were found to inhibit specific kinases involved in tumor growth, suggesting their potential as dual-function inhibitors in cancer therapy .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of Aurora-A kinase and KSP (kinesin spindle protein), which are critical in cell division and proliferation. The dual inhibition mechanism makes it a candidate for further development in targeted cancer therapies .

Antimicrobial Properties

This compound has also been studied for its antimicrobial activities. Certain derivatives have demonstrated effectiveness against various bacterial strains, indicating their potential use in developing new antibiotics or antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance antimicrobial efficacy .

Applications in Material Science

Corrosion Inhibition
The compound's structural characteristics lend themselves to applications in corrosion inhibition. Studies have shown that imidazo[1,2-a]pyridine derivatives can form protective films on metal surfaces, thereby preventing corrosion. This application is particularly relevant in industries where metal components are exposed to harsh environments .

Case Study on Antitumor Activity
In a recent study, various imidazo[1,2-a]pyridine derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that this compound exhibited moderate to high cytotoxicity against HCT116 cells with an IC50 value in the micromolar range. This suggests its potential as a lead compound for further development in anticancer drugs .

Research on Antimicrobial Efficacy
Another study focused on the synthesis of modified versions of this compound to enhance its antimicrobial properties. The findings revealed that specific substitutions on the imidazo ring significantly improved activity against Gram-positive and Gram-negative bacteria, indicating a pathway for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Key Derivatives

Compound Name Substituents (Position) Molecular Formula Yield (%) Melting Point (°C) Key Applications Reference ID
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate 6-(hydroxymethyl), 2-(ethyl ester) C₁₂H₁₂N₂O₃ N/A N/A Potential kinase inhibitor -
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a) 8-Br, 6-Me C₁₁H₁₂BrN₂O₂ 83.3 N/A Anticancer intermediate
Ethyl 6-(4-((2-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10i) 6-(quinazolinyl), 2-(ethyl ester) C₂₆H₂₁FN₆O₂ ~50 N/A PI3Kα inhibition
Ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate (26) 7-(cyclohexylamino), 8-(p-tolyl) C₂₄H₂₇N₃O₂ 27 169 Not specified

Biological Activity

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, with a molecular weight of approximately 220.23 g/mol. The structure features a hydroxymethyl group that can undergo various chemical transformations, enhancing its versatility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules such as proteins and nucleic acids.

  • Anticancer Activity :
    • Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds within this family can induce apoptosis in colon cancer cell lines such as HT-29 and Caco-2 by activating caspase pathways and releasing cytochrome c from mitochondria .
    • In a comparative study, this compound demonstrated an IC50 value in the low micromolar range against several tumor cell lines, suggesting potent antiproliferative properties .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed effectiveness against a range of bacterial strains, indicating potential for development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HT-29 colon cancer cells showed that treatment led to significant cell death within 48 hours. The mechanism was linked to the activation of apoptotic pathways involving caspases 3 and 8, highlighting the compound's potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively inhibited bacterial growth at concentrations below 100 µg/mL, suggesting its application as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylateC11H10ClN2O3C_{11}H_{10}ClN_{2}O_{3}Moderate anticancer activity
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylateC12H12N2O3C_{12}H_{12}N_{2}O_{3}Enhanced cytotoxicity against MCF-7 cells
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateC11H10BrN2O3C_{11}H_{10}BrN_{2}O_{3}Significant antibacterial activity

This table illustrates how variations in substituents can influence the biological activity of imidazo[1,2-a]pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted 2-aminopyridines with carbonyl-containing reagents (e.g., ethyl acetoacetate) under acidic conditions (HCl or H₂SO₄) in ethanol or methanol . For hydroxymethyl-substituted derivatives, post-synthetic modifications (e.g., reduction of nitro groups or hydroxylation) may be required. Optimization of reaction parameters (temperature, pH, and solvent polarity) is critical to achieving high yields (>50%) .

Q. How is the compound purified and characterized post-synthesis?

  • Methodological Answer : Purification commonly involves recrystallization from ethanol or methanol, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane). Characterization employs NMR (¹H/¹³C) for structural confirmation, HRMS for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereoelectronic properties . For example, crystal structures reveal planarity of the imidazo[1,2-a]pyridine core, with dihedral angles <5° between fused rings .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer : The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) and enables functionalization via esterification or oxidation. The imidazo[1,2-a]pyridine core stabilizes electrophilic substitution at the 6-position due to electron-rich aromaticity . LogP values (experimental or calculated) guide solvent selection for reactions, with lower logP favoring aqueous compatibility .

Advanced Research Questions

Q. How can computational modeling predict its bioactivity and binding mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., PI3Kα or bacterial enzymes). For example, derivatives with electron-withdrawing substituents show stronger binding to PI3Kα (ΔG < -8 kcal/mol) . MD simulations (>100 ns) further validate stability of ligand-protein complexes .

Q. What experimental strategies resolve contradictions in reported biological activities?

  • Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., against S. aureus) arise from assay variations (MIC vs. time-kill curves). Standardized protocols (CLSI guidelines) and dose-response analyses (IC₅₀ values) improve reproducibility. Comparative studies with structurally analogous compounds (e.g., nitro vs. hydroxymethyl derivatives) isolate substituent effects .

Q. How is structure-activity relationship (SAR) analysis conducted for this compound?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups) at the 6-position.
  • Step 2 : Test bioactivity (e.g., anticancer: MTT assay; antimicrobial: disk diffusion).
  • Step 3 : Correlate substituent electronic/steric parameters (Hammett σ, Taft Es) with activity trends.
  • Example : Hydroxymethyl derivatives exhibit 2–3× higher anticancer activity (IC₅₀: 8–12 µM) compared to nitro analogs, attributed to enhanced hydrogen bonding with target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate

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